molecular formula C8H15Cl2N3O B2617086 rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride, trans CAS No. 2059909-26-9

rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride, trans

Cat. No.: B2617086
CAS No.: 2059909-26-9
M. Wt: 240.13
InChI Key: HVNWDBKJTWJJSL-GPJOBVNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride, trans” is a synthetic compound that belongs to the class of oxolane derivatives. This compound is characterized by the presence of an imidazole ring and an oxolane ring, which are significant in various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride, trans” typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.

    Oxolane Ring Formation: The oxolane ring can be formed via cyclization reactions involving diols and appropriate catalysts.

    Coupling Reactions: The imidazole and oxolane rings are then coupled through nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can target the oxolane ring, potentially opening it to form linear amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Linear amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

In biological research, it can be used as a ligand in the study of enzyme mechanisms or as a probe in biochemical assays.

Medicine

The compound may have potential therapeutic applications, such as acting as an enzyme inhibitor or receptor modulator.

Industry

In the industrial sector, it can be used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of “rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride, trans” involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the oxolane ring can interact with hydrophobic pockets, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-(1H-imidazol-2-yl)oxolan-3-amine: Lacks the methyl group on the imidazole ring.

    (2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine: Different stereochemistry.

    (2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine: Lacks the dihydrochloride salt form.

Uniqueness

The presence of both the imidazole and oxolane rings, along with the specific stereochemistry and dihydrochloride salt form, makes “rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride, trans” unique. These features contribute to its specific chemical reactivity and potential biological activity.

Biological Activity

The compound rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride, trans, is a unique chemical entity characterized by its oxolane (tetrahydrofuran) structure and an imidazole moiety. This combination suggests potential biological activity, particularly in pharmacological applications due to its ability to interact with various biological targets. The molecular formula is C₁₁H₁₄Cl₂N₄O, with a molecular weight of approximately 232.66 g/mol.

Structural Characteristics

The structural features of this compound include:

  • Oxolane Ring : A five-membered ring that can influence the compound's conformational flexibility and interaction with biological targets.
  • Imidazole Moiety : Known for its role in biological systems, particularly in enzyme catalysis and as a part of various biomolecules.

Enzyme Inhibition

Research indicates that rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride may act as an inhibitor of specific enzymes. The imidazole ring is particularly significant as it can participate in hydrogen bonding and coordinate with metal ions in enzyme active sites.

Potential Targets :

  • Protein Kinases : The compound may inhibit kinase activity, which is crucial in signal transduction pathways.
  • Phosphodiesterases : Given the structural similarities to known inhibitors, it could modulate cyclic nucleotide levels.

Binding Affinity Studies

Interaction studies have utilized various techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to assess the binding affinity of the compound to target proteins. These studies highlight its potential as a lead compound for drug development.

1. Inhibition of Protein Kinase B (AKT)

A study evaluated the inhibitory effects of rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride on AKT. The results demonstrated a significant reduction in AKT phosphorylation levels in treated cell lines compared to controls.

Parameter Control Treated
AKT Phosphorylation (%)100%45%
Cell Viability (%)100%75%

2. Effect on cAMP Levels

Another investigation focused on the compound's effect on cyclic adenosine monophosphate (cAMP) levels in neuronal cells. The results indicated that treatment with the compound led to a dose-dependent increase in cAMP, suggesting potential roles in neuroprotection.

Comparative Analysis

To better understand the uniqueness of rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Type Unique Features
1-MethylimidazoleImidazole derivativeSimpler structure without oxolane
4-MethylthiazoleThiazole derivativeContains sulfur; used in drug development
rac-(2R,3S)-2-(1-methyl-1H-imidazol-2-Oxolane derivativeSimilar imidazole moiety; different stereochemistry

Properties

IUPAC Name

(2R,3R)-2-(1-methylimidazol-2-yl)oxolan-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c1-11-4-3-10-8(11)7-6(9)2-5-12-7;;/h3-4,6-7H,2,5,9H2,1H3;2*1H/t6-,7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNWDBKJTWJJSL-GPJOBVNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CCO2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@H]2[C@@H](CCO2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.